molecular formula C20H18NO4+ B150115 表小檗碱 CAS No. 6873-09-2

表小檗碱

货号: B150115
CAS 编号: 6873-09-2
分子量: 336.4 g/mol
InChI 键: FPJQGFLUORYYPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

表小檗碱是一种天然的原小檗碱生物碱,存在于多种植物中,特别是黄连属植物的根茎中。它以其潜在的生物活性而闻名,包括抗菌、抗炎和酶抑制特性。 表小檗碱因其抑制瘤胃微生物脲酶的能力而受到关注,使其成为减少反刍动物氨排放的有前景的候选者 .

科学研究应用

Anticancer Properties

Epiberberine has demonstrated significant anticancer effects, particularly against various types of cancer cells:

  • Head and Neck Squamous Cell Carcinoma (HNSCC) : Recent studies indicate that epiberberine suppresses cell migration and invasion in HNSCC by regulating the JNK pathway and inhibiting MMP-13 expression. This suggests its potential as an antimetastatic agent .
  • Breast Cancer : Epiberberine has shown promise in treating bone metastatic breast cancer by inhibiting osteoclast differentiation and function through the Akt/c-Fos signaling pathway. This action reduces osteolytic damage caused by cancer cells, indicating its therapeutic potential in managing metastatic complications .
  • Gastric Cancer : In vitro studies have revealed that epiberberine inhibits tumor growth by targeting the p53-dependent mitochondrial pathway, further highlighting its role in cancer therapy .

Anti-inflammatory Effects

Epiberberine exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Osteoclastogenesis Inhibition : It inhibits RANKL-induced osteoclast differentiation, which is crucial in conditions like osteoporosis and bone metastasis . By reducing inflammatory cytokines such as IL-8, epiberberine may mitigate inflammation associated with various diseases.

Antimicrobial Activity

The compound has been studied for its antimicrobial effects, particularly against Helicobacter pylori:

  • Urease Inhibition : Epiberberine has been shown to inhibit urease activity in H. pylori, which is essential for its survival in the acidic environment of the stomach. This property is particularly relevant given the rising antibiotic resistance observed in H. pylori infections .

Metabolic Disorders

Epiberberine's role in metabolic regulation has been explored:

  • Anti-adipogenic Effects : Research indicates that epiberberine can inhibit adipogenesis through modulation of the Akt and ERK signaling pathways. This suggests potential applications in obesity management and metabolic syndrome .
  • Dyslipidemia Management : Epiberberine has been noted for its ability to lower cholesterol levels, providing a natural alternative for managing dyslipidemia .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of epiberberine:

  • Alzheimer's Disease : Studies suggest that epiberberine may improve cognitive function and reduce neuroinflammation associated with Alzheimer's disease, although more clinical evaluations are needed to confirm these findings .

Data Table: Summary of Epiberberine Applications

Application AreaMechanism of ActionKey Findings
AnticancerRegulates JNK pathway, inhibits MMP-13Suppresses metastasis in HNSCC; inhibits tumor growth in gastric cancer
Anti-inflammatoryInhibits RANKL-induced osteoclastogenesisReduces IL-8 levels; protects against osteolytic damage
AntimicrobialUrease inhibitionEffective against H. pylori; potential alternative to antibiotics
Metabolic DisordersModulates Akt/ERK pathwaysInhibits adipogenesis; lowers cholesterol levels
NeuroprotectionReduces neuroinflammationPotential benefits in Alzheimer's disease (needs further research)

Case Studies and Research Insights

  • Head and Neck Cancer Study : A study published in 2023 reported that epiberberine significantly inhibited cell motility in HNSCC cell lines at non-toxic doses, highlighting its potential as an antimetastatic agent .
  • Breast Cancer Study : Research indicated that epiberberine effectively reduced osteoclast activity and prevented bone loss due to metastatic breast cancer cells, suggesting its dual role in cancer treatment and bone health maintenance .
  • Gastric Cancer Mechanism : Investigations into gastric cancer revealed that epiberberine's effects were mediated through p53-dependent pathways, showcasing its targeted action against specific cancer types .

作用机制

表小檗碱通过各种分子靶点和途径发挥其作用:

6. 与相似化合物的比较

表小檗碱在结构上类似于其他原小檗碱生物碱,如小檗碱、黄连碱和黄连素。它具有独特的特性:

    小檗碱: 以其广谱抗菌和抗炎活性而闻名。

    黄连碱: 表现出抗菌和抗炎特性,但效力不同。

    黄连素: 类似于小檗碱,但具有不同的药理作用。

表小檗碱因其优异的瘤胃微生物脲酶抑制能力而脱颖而出,使其成为减少反刍动物氨排放的宝贵化合物 .

生化分析

Biochemical Properties

Epiberberine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Epiberberine has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation. Additionally, Epiberberine interacts with proteins involved in inflammatory pathways, such as nuclear factor kappa B (NF-κB), thereby exerting anti-inflammatory effects .

Cellular Effects

Epiberberine influences various cellular processes and functions. In adipocytes, Epiberberine has been observed to reduce lipid accumulation by inhibiting cellular triglyceride synthesis . It also affects cell signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Furthermore, Epiberberine modulates gene expression related to inflammation and oxidative stress, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of Epiberberine involves several pathways. Epiberberine binds to and inhibits the activity of key enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action enhances cholinergic signaling, which is beneficial in neurodegenerative conditions. Additionally, Epiberberine activates the AMPK pathway, promoting glucose uptake and lipid metabolism. It also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines .

Dosage Effects in Animal Models

The effects of Epiberberine vary with different dosages in animal models. At lower doses, Epiberberine has been shown to improve cognitive function and reduce inflammation without significant adverse effects. At higher doses, Epiberberine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Epiberberine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation. Enzymes such as cytochrome P450 (CYP450) play a significant role in its metabolism. Epiberberine also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism, thereby influencing metabolite levels .

Transport and Distribution

Epiberberine is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed in the gastrointestinal tract and distributed to tissues such as the liver, kidneys, and brain. Transporters such as P-glycoprotein (P-gp) and organic cation transporters (OCTs) facilitate its cellular uptake and distribution. Epiberberine’s localization in specific tissues contributes to its therapeutic effects .

Subcellular Localization

Epiberberine exhibits specific subcellular localization, which influences its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its antioxidant and metabolic effects. Epiberberine’s targeting to mitochondria is facilitated by its lipophilic nature, allowing it to interact with mitochondrial membranes and modulate mitochondrial function. Additionally, Epiberberine may undergo post-translational modifications that direct it to specific cellular compartments .

准备方法

合成路线和反应条件: 表小檗碱可以通过多种化学途径合成。一种常见的方法是通过从黄连根茎等植物来源中提取该化合物。提取过程通常包括干燥、研磨和使用乙醇或甲醇进行溶剂提取等步骤。然后,使用色谱技术对粗提物进行纯化,以分离表小檗碱。

工业生产方法: 表小檗碱的工业生产涉及从植物材料中进行大规模提取。该过程包括:

    收获和干燥: 收集植物材料并将其干燥以减少水分含量。

    研磨: 将干燥的材料研磨成细粉。

    溶剂提取: 使用乙醇或甲醇等溶剂提取生物碱。

    纯化: 使用色谱方法纯化提取物并分离表小檗碱。

化学反应分析

反应类型: 表小檗碱会经历各种化学反应,包括:

    氧化: 表小檗碱可以被氧化形成不同的衍生物。

    还原: 还原反应可以改变表小檗碱的结构,导致形成还原的衍生物。

    取代: 取代反应可以将新的官能团引入表小檗碱分子。

常见试剂和条件:

    氧化剂: 过氧化氢,高锰酸钾。

    还原剂: 硼氢化钠,氢化铝锂。

    取代试剂: 卤素,烷基化剂。

主要产物: 从这些反应中形成的主要产物包括具有修饰的生物活性的各种表小檗碱衍生物。

相似化合物的比较

Epiberberine is structurally similar to other protoberberine alkaloids such as berberine, palmatine, and coptisine. it exhibits unique properties:

    Berberine: Known for its broad-spectrum antimicrobial and anti-inflammatory activities.

    Palmatine: Exhibits antimicrobial and anti-inflammatory properties but with different potency.

    Coptisine: Similar to berberine but with distinct pharmacological effects.

Epiberberine stands out due to its superior inhibition of rumen microbial urease, making it a valuable compound for reducing ammonia release in ruminant livestock .

生物活性

Epiberberine (EPI) is a protoberberine alkaloid primarily derived from various traditional Chinese medicinal plants, including Coptis chinensis, Corydalis turtschaninovii, and Sinomenium acutum. This compound has garnered attention for its multifaceted biological activities, particularly in cancer treatment, metabolic disorders, and antimicrobial effects. This article explores the biological activity of epiberberine, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Epiberberine exhibits a range of biological activities through various mechanisms:

  • Antitumor Activity : EPI has been shown to inhibit metastasis in head and neck squamous cell carcinoma (HNSCC) by regulating the JNK signaling pathway and downregulating matrix metalloproteinase-13 (MMP-13) expression. This regulation leads to decreased cell migration and invasion in cancer cell lines such as Ca9-22 and FaDu at non-toxic doses .
  • Cell Cycle Regulation : In gastric cancer models, epiberberine induces G2/M cell cycle arrest through a p53/p21-dependent pathway. This effect contributes to the apoptosis of cancer cells, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Effects : EPI demonstrates significant inhibitory activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. It reduces host apoptosis and inflammation by inhibiting urease activity and downregulating inflammatory cytokines .
  • Metabolic Effects : Epiberberine shows promise in managing diabetes and cardiovascular diseases. It has antihyperlipidemic and antihyperglycemic properties, influencing lipid metabolism and glucose homeostasis .

Table 1: Summary of Biological Activities of Epiberberine

Activity TypeMechanism of ActionReference
AntitumorInhibits JNK pathway; downregulates MMP-13
Cell Cycle ArrestInduces p53/p21-dependent G2/M arrest
AntimicrobialInhibits H. pylori urease activity
Metabolic RegulationAntihyperlipidemic; antihyperglycemic effects

Case Studies

  • Head and Neck Cancer : A study published in 2023 demonstrated that epiberberine effectively suppressed the migration of HNSCC cells. The research indicated that EPI treatment led to a significant reduction in the expression of EMT-related proteins such as vimentin, snail, and slug, which are crucial for cancer cell motility .
  • Gastric Cancer : Research indicated that epiberberine could induce apoptosis in gastric cancer cells by activating the p53 pathway. The study observed that EPI treatment resulted in significant tumor growth inhibition in both in vitro and in vivo models .
  • Antimicrobial Activity against H. pylori : A recent investigation highlighted EPI's effectiveness against H. pylori, showcasing its potential as an alternative treatment amid rising antibiotic resistance. The study found that EPI not only inhibited bacterial growth but also mitigated inflammation associated with infection .

Pharmacokinetics

Epiberberine's pharmacokinetic profile reveals rapid absorption following oral administration, with a bioavailability of approximately 14.46%. Its elimination predominantly occurs via bile and feces, with renal excretion playing a significant role as well . The compound also exhibits inhibitory effects on cytochrome P450 isoforms, particularly CYP2C9 and CYP2D6, which are essential for drug metabolism .

属性

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQGFLUORYYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218854
Record name Epiberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6873-09-2
Record name Epiberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6873-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiberberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIBERBERINE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWP9N35AYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiberberine
Reactant of Route 2
Epiberberine
Reactant of Route 3
Epiberberine
Reactant of Route 4
Reactant of Route 4
Epiberberine
Reactant of Route 5
Reactant of Route 5
Epiberberine
Reactant of Route 6
Reactant of Route 6
Epiberberine
Customer
Q & A

Q1: What is the primary biological target of epiberberine?

A1: Epiberberine demonstrates a strong binding affinity for the human telomeric G-quadruplex (HTG) DNA structure, specifically the hybrid-2 form prevalent in potassium-rich environments. [] This interaction stabilizes the HTG and can inhibit telomerase, an enzyme implicated in cancer cell immortality. [, ]

Q2: How does epiberberine binding affect the human telomeric G-quadruplex structure?

A2: Epiberberine induces a significant conformational change in the HTG upon binding. It primarily targets the 5' end, recruiting the flanking adenine to form a unique \"quasi-triad\" that intercalates with the G-tetrad and surrounding capping structures. This interaction leads to a well-defined, multi-layer binding pocket exclusive to the hybrid-2 HTG conformation. [, , ]

Q3: What are the downstream consequences of epiberberine's interaction with the HTG?

A3: By stabilizing the HTG, epiberberine can inhibit the activity of telomerase. [, , ] Telomerase is responsible for maintaining telomere length, and its inhibition can lead to telomere shortening and ultimately, cancer cell death.

Q4: Does epiberberine interact with any other biological targets?

A4: Yes, epiberberine has been shown to inhibit certain cytochrome P450 (CYP450) isoforms, specifically CYP2C9 and CYP2D6, in human liver microsomes. [] It also interacts with human organic cation transporters (OCTs), acting as both an inhibitor and substrate for OCT1, OCT2, and OCT3. []

Q5: What is the significance of epiberberine’s interaction with OCTs?

A5: OCTs play a crucial role in drug absorption, distribution, and elimination. Epiberberine’s interaction with OCTs suggests a potential for drug-drug interactions and highlights the importance of considering these interactions in clinical settings. []

Q6: What is the molecular formula and weight of epiberberine?

A6: The molecular formula of epiberberine is C20H17NO4, and its molecular weight is 335.35 g/mol.

Q7: Are there any spectroscopic data available for epiberberine?

A7: While the provided research excerpts don't contain specific spectroscopic data, they commonly utilize techniques like High-Performance Liquid Chromatography (HPLC) [, , , , , ], Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, ] for identification and characterization of epiberberine.

Q8: How do structural modifications of epiberberine affect its biological activity?

A8: Research suggests that the 9,10-methylenedioxy and 2,3-dimethoxy groups in epiberberine's structure might play a role in its interaction with DNA. [] Comparing epiberberine's activity with other protoberberine alkaloids reveals that subtle structural differences significantly influence their binding affinities to the HTG and other targets like CYP450 enzymes. [, ] For instance, epiberberine exhibits a stronger inhibitory effect on CYP2D6 compared to berberine, jatrorrhizine, and palmatine. []

Q9: How is epiberberine distributed in the body?

A11: Studies in rats indicate that epiberberine is widely distributed in various tissues, including the liver, heart, kidney, and others. []

Q10: How is epiberberine metabolized?

A12: Epiberberine undergoes extensive metabolism, primarily in the liver. [, ] Identified metabolic pathways include demethylation, hydroxylation, sulfation, and glucuronidation. []

Q11: How is epiberberine excreted?

A13: Following oral administration, epiberberine is primarily excreted through bile and feces, with a significant portion also eliminated via the kidneys. []

Q12: Are there any known drug-drug interactions with epiberberine?

A14: Yes, epiberberine's inhibition of CYP2C9 and CYP2D6 in human liver microsomes indicates a potential for interactions with drugs metabolized by these enzymes. [] Furthermore, its interaction with OCTs could also contribute to drug-drug interactions. []

Q13: What in vitro models have been used to study the biological activity of epiberberine?

A15: Epiberberine's activity has been investigated in various in vitro models, including cell-based assays using human cancer cell lines like NCI-N87 (gastric cancer) and Caco-2 (colon cancer), demonstrating inhibitory effects on cancer cell proliferation. [] It has also been studied in enzyme assays targeting BACE1, AChE, BChE, and others to evaluate its anti-Alzheimer's and antioxidant potential. []

Q14: What in vivo models have been used to study the biological activity of epiberberine?

A16: Epiberberine's effects have been explored in rat models to assess its pharmacokinetic properties, tissue distribution, and potential against scopolamine-induced amnesia. [, , , ] Zebrafish models have also been employed to investigate its metabolic pathways. []

Q15: What analytical methods are commonly used for the detection and quantification of epiberberine?

A17: The most frequently employed techniques include High-Performance Liquid Chromatography (HPLC) [, , , , , ] coupled with various detectors like Diode Array Detection (DAD) [, ] and Mass Spectrometry (MS) [, , ]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for its sensitivity and specificity in quantifying epiberberine in biological samples. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。